Cas no 6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole)

2-(phenoxymethyl)-1H-1,3-benzodiazole structure
6637-29-2 structure
Nome del prodotto:2-(phenoxymethyl)-1H-1,3-benzodiazole
Numero CAS:6637-29-2
MF:C14H12N2O
MW:224.257883071899
MDL:MFCD00159968
CID:528295
PubChem ID:210074

2-(phenoxymethyl)-1H-1,3-benzodiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzimidazole,2-(phenoxymethyl)-
    • 2-(Phenoxymethyl)-1H-benzimidazole
    • 2-(phenoxymethyl)-1H-benzimidazole,hydrochloride
    • 2-(phenoxymethyl)benzimidazole
    • 2-Phenoxymethyl-1H-benzimidazol
    • 2-phenoxymethyl-1H-benzimidazole
    • 2-phenoxymethyl-1H-benzoimidazole
    • 2-phenoxymethylbenzimidazole
    • 2-(phenoxymethyl)-1H-1,3-benzodiazole
    • F0783-0064
    • 2-(phenoxymethyl)-1H-benzimidazole hydrochloride
    • 1H-Benzimidazole, 2-(phenoxymethyl)-
    • NSC52089
    • 9P-043
    • ALBB-017848
    • NSC-52089
    • HMS1422O09
    • SMR000069012
    • AG-668/02793008
    • IFLab1_003837
    • EN300-30097
    • BDBM50404885
    • 2-(phenoxymethyl)-1H-benzo[d]imidazole
    • MFCD00159968
    • Z55692920
    • CHEMBL424581
    • SCHEMBL2241896
    • 1H-Benzoimidazole, 2-phenoxymethyl-
    • CCG-116820
    • DTXSID40985004
    • AKOS000274974
    • MLS000058747
    • IDI1_009944
    • 6637-29-2
    • Oprea1_519528
    • 1H-benzimidazol-2-ylmethyl phenyl ether
    • (benzimidazol-2-ylmethoxy)benzene
    • G22096
    • STK726928
    • Oprea1_274639
    • HMS2404H23
    • DB-073742
    • MDL: MFCD00159968
    • Inchi: InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
    • Chiave InChI: XATKRQREMKIRLA-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2

Proprietà calcolate

  • Massa esatta: 224.09506
  • Massa monoisotopica: 224.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 37.9Ų

Proprietà sperimentali

  • Densità: 1.247
  • Punto di ebollizione: 467.7°C at 760 mmHg
  • Punto di infiammabilità: 167.2°C
  • Indice di rifrazione: 1.677
  • PSA: 37.91
  • LogP: 3.14190

2-(phenoxymethyl)-1H-1,3-benzodiazole Informazioni sulla sicurezza

2-(phenoxymethyl)-1H-1,3-benzodiazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P322963-250mg
2-(phenoxymethyl)-1H-benzimidazole
6637-29-2
250mg
$ 135.00 2022-06-03
Enamine
EN300-30097-5.0g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 95.0%
5.0g
$603.0 2025-03-19
Chemenu
CM296349-1g
2-(phenoxymethyl)-1H-benzimidazole
6637-29-2 95%
1g
$*** 2023-03-31
Life Chemicals
F0783-0064-0.5g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 95%
0.5g
$112.0 2023-09-07
Life Chemicals
F0783-0064-2.5g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 95%
2.5g
$398.0 2023-09-07
TRC
P322963-50mg
2-(phenoxymethyl)-1H-benzimidazole
6637-29-2
50mg
$ 65.00 2022-06-03
Enamine
EN300-30097-10.0g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 95.0%
10.0g
$966.0 2025-03-19
Enamine
EN300-30097-0.5g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 95.0%
0.5g
$188.0 2025-03-19
Enamine
EN010-9727-0.05g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 97%
0.05g
$56.0 2023-09-06
Enamine
EN010-9727-0.1g
2-(phenoxymethyl)-1H-1,3-benzodiazole
6637-29-2 97%
0.1g
$83.0 2023-09-06
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6637-29-2)2-(phenoxymethyl)-1H-1,3-benzodiazole
A19039
Purezza:99%
Quantità:1g
Prezzo ($):335.0